Methyl 2-[3-(trifluoromethyl)anilino]nicotinate

Calcium-activated chloride channel 5-HT receptor pharmacology Structure-activity relationship

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate (CAS 59361-45-4), systematically named methyl 2-[[3-(trifluoromethyl)phenyl]amino]pyridine-3-carboxylate, is a fluorinated 2-anilinonicotinate ester with molecular formula C₁₄H₁₁F₃N₂O₂ and molecular weight 296.24 g/mol. It is the monomethyl ester derivative of the nonsteroidal anti-inflammatory drug (NSAID) niflumic acid (CAS 4394-00-7) and is officially designated as Niflumic Acid EP Impurity F under the European Pharmacopoeia monograph.

Molecular Formula C14H11F3N2O2
Molecular Weight 296.24 g/mol
CAS No. 59361-45-4
Cat. No. B3179483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(trifluoromethyl)anilino]nicotinate
CAS59361-45-4
Molecular FormulaC14H11F3N2O2
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H11F3N2O2/c1-21-13(20)11-6-3-7-18-12(11)19-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,19)
InChIKeyGDDOBIMJBJFCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[3-(trifluoromethyl)anilino]nicotinate (CAS 59361-45-4) – Niflumic Acid EP Impurity F Reference Standard: Chemical Identity, Regulatory Status, and Procurement Profile


Methyl 2-[3-(trifluoromethyl)anilino]nicotinate (CAS 59361-45-4), systematically named methyl 2-[[3-(trifluoromethyl)phenyl]amino]pyridine-3-carboxylate, is a fluorinated 2-anilinonicotinate ester with molecular formula C₁₄H₁₁F₃N₂O₂ and molecular weight 296.24 g/mol [1]. It is the monomethyl ester derivative of the nonsteroidal anti-inflammatory drug (NSAID) niflumic acid (CAS 4394-00-7) and is officially designated as Niflumic Acid EP Impurity F under the European Pharmacopoeia monograph [2]. The compound is supplied as a pale beige solid with purity typically exceeding 99%, stored at 2–8°C, and is primarily procured as a certified reference standard for pharmaceutical analytical method development, ANDA submissions, and quality control of niflumic acid active pharmaceutical ingredient .

Why Niflumic Acid EP Impurity F (Methyl Ester, CAS 59361-45-4) Cannot Be Replaced by the Parent Acid, Other EP Impurities, or Unqualified Analogs in Regulated Analytical and Pharmacological Workflows


Although Methyl 2-[3-(trifluoromethyl)anilino]nicotinate shares the 2-anilinonicotinate scaffold with niflumic acid and several other EP-designated impurities, it is pharmacologically, physicochemically, and regulatorily non-fungible. Esterification of the carboxylic acid moiety abolishes the ~6.2-fold selectivity of niflumic acid for 5-HT- over KCl-induced contractile responses in the rat isolated stomach fundus, rendering the methyl ester essentially non-selective [1]. This functional divergence confirms that the compound cannot serve as a surrogate for the parent drug in pharmacological experiments probing calcium-activated chloride channel modulation. Furthermore, as the EP monograph specifically assigns this methyl ester as Impurity F—distinct from Impurity A (2-chloropyridine-3-carboxylic acid, the desfluoro analog), Impurity B (N-oxide/oxidation product), and Impurity C (deaminated/aniline-type impurity)—regulatory submissions require this exact compound for method validation and system suitability testing . Substitution by an unqualified analog risks ANDA rejection, failed method transfer, and erroneous impurity profiling.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for Methyl 2-[3-(trifluoromethyl)anilino]nicotinate (CAS 59361-45-4) vs. Niflumic Acid and Structural Analogs


Loss of 5-HT vs. KCl Contractile Selectivity: Direct Head-to-Head Comparison of the Methyl Ester (NFAme), Niflumic Acid, and Niflumic Acid Amide in Rat Isolated Stomach Fundus

In a direct comparative study by Criddle et al. (2002), the methyl ester of niflumic acid (termed NFAme, equivalent to CAS 59361-45-4) was tested alongside niflumic acid and the corresponding amide analog (NFAm) for inhibitory effects on 5-hydroxytryptamine (5-HT)- and KCl-induced tonic contractions in the rat isolated stomach fundus [1]. Niflumic acid exhibited a pronounced 6.2-fold selectivity for inhibiting 5-HT-induced contractions (IC₅₀ = 0.24 × 10⁻⁴ M) over KCl-induced responses (IC₅₀ = 1.49 × 10⁻⁴ M). In contrast, the methyl ester (NFAme) displayed essentially no selectivity between the two contractile stimuli (5-HT IC₅₀ = 1.64 × 10⁻⁴ M; KCl IC₅₀ = 2.61 × 10⁻⁴ M; selectivity ratio = 1.59). The amide analog (NFAm) similarly lacked selectivity (5-HT IC₅₀ = 1.87 × 10⁻⁴ M; KCl IC₅₀ = 2.55 × 10⁻⁴ M; ratio = 1.36). The methyl ester was 6.8-fold less potent than niflumic acid at inhibiting 5-HT responses and 1.75-fold less potent at inhibiting KCl responses.

Calcium-activated chloride channel 5-HT receptor pharmacology Structure-activity relationship Niflumic acid derivative

Octanol-Water Partition Coefficient (LogP) Differentiation Between Niflumic Acid EP Impurity F and the Parent Niflumic Acid

The methyl ester (CAS 59361-45-4) exhibits a calculated LogP of 3.70 (XLogP via chemsrc) , while niflumic acid (CAS 4394-00-7) has an experimentally determined LogP of 4.43 [TAKACS-NOVAK et al., 1995] [1]. This represents a 0.73 log-unit lower lipophilicity for the methyl ester compared to the parent acid—a counterintuitive finding given that methyl esterification generally increases LogP. The reversal is attributed to niflumic acid's capacity for intramolecular hydrogen bonding between the carboxylic acid proton and the anilino nitrogen, which masks polarity and elevates apparent lipophilicity. The methyl ester lacks this internal H-bond, exposing the ester carbonyl and pyridine nitrogen to the aqueous phase and resulting in measurably lower LogP.

Lipophilicity LogP Chromatographic retention Physicochemical property Niflumic acid impurity profiling

European Pharmacopoeia Regulatory Designation as Niflumic Acid EP Impurity F: Quantitative Purity Specifications and ANDA/QC Compliance Requirements

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate is formally designated as Niflumic Acid EP Impurity F under the European Pharmacopoeia monograph for niflumic acid [1]. Under EP quality specifications for niflumic acid API, individual identified impurities must not exceed 0.2% w/w by HPLC, any single unspecified impurity must not exceed 0.1%, and total impurities must not exceed 1.0% . This compound is supplied at >99% purity by commercial reference standard vendors such as ChemicalBook and Daicel Pharma Standards, specifically for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions . EP Impurity F is chemically and regulatorily distinct from Impurity A (2-chloropyridine-3-carboxylic acid, CAS 2942-59-8, limit 0.2%), Impurity B (N-oxide or N-oxide-like oxidation product, limit 0.1%), and Impurity C (deaminated/aniline-type impurity, limit 0.2%), each of which has a separate EP monograph entry and reference standard catalog code (e.g., Impurity A CRS: Y0000825) .

European Pharmacopoeia EP Impurity F Reference standard ANDA submission Method validation Pharmaceutical quality control

Gateway Synthetic Intermediate for Niflumic Acid-Derived Anticancer Agents Targeting VEGFR and EGFR Tyrosine Kinases

In the synthetic route reported by Yaseen et al. (2022), niflumic acid is first esterified to yield compound 1—the methyl ester (CAS 59361-45-4)—which then serves as the obligatory intermediate for preparing niflumic acid hydrazide (compound 2) [1]. The hydrazide is subsequently elaborated into hydrazine-1-carboxamides (3A–C), hydrazine-1-carbothioamides (4A–D), and 1,2,4-triazole derivatives (5A–C, 6). Downstream compounds exhibited potent anticancer activity: compound 3B showed the best VEGFR binding energy (−7.87 kcal/mol), compound 5A showed the best EGFR binding energy (−7.95 kcal/mol), and compound 4C was the most cytotoxic against Hep G2 and A549 cancer cell lines, inducing S and G2/M phase arrest and apoptosis via p53/BAX/caspase-3 upregulation. Compound 4C directly inhibited VEGFR kinase, and compound 5B inhibited EGFR kinase. The methyl ester (compound 1) is therefore the critical gateway building block without which the entire downstream library of bioactive hydrazide, thioamide, and triazole derivatives cannot be accessed.

Niflumic acid derivatives VEGFR kinase inhibitor EGFR kinase inhibitor Anticancer synthesis Hydrazide intermediate

Optimal Procurement and Deployment Scenarios for Methyl 2-[3-(trifluoromethyl)anilino]nicotinate (Niflumic Acid EP Impurity F, CAS 59361-45-4) Based on Quantitative Differentiation Evidence


Pharmaceutical ANDA/NDA Reference Standard for Niflumic Acid Impurity Profiling by HPLC

Regulatory affairs and quality control laboratories preparing Abbreviated New Drug Applications for generic niflumic acid formulations must use authentic Niflumic Acid EP Impurity F (CAS 59361-45-4) as the system suitability and calibration reference standard. The EP monograph designates this methyl ester as Impurity F with a distinct chemical identity from Impurities A, B, and C [1]. Because the methyl ester has a LogP of 3.70—0.73 log units lower than niflumic acid (LogP 4.43) —it elutes at a different retention time under reversed-phase HPLC conditions, requiring the authentic reference material for accurate peak identification and quantitation at the ≤0.2% individual impurity threshold. Substitution by the parent acid or a non-EP-traceable methyl ester batch risks misidentification of impurity peaks, failed method validation, and ANDA rejection.

Pharmacological Discrimination of Calcium-Activated Chloride Channel vs. Non-Specific Contractile Inhibition in Smooth Muscle Research

Investigators studying the role of calcium-activated chloride channels (CaCCs) in smooth muscle contractility can employ the methyl ester (CAS 59361-45-4) as a critical negative control. Criddle et al. (2002) demonstrated that niflumic acid selectively inhibits 5-HT-induced contractions (IC₅₀ = 2.4 µM) over KCl-induced depolarization (IC₅₀ = 14.9 µM), yielding a 6.2-fold selectivity window attributed to CaCC blockade [2]. The methyl ester abolishes this selectivity (5-HT IC₅₀ = 16.4 µM; KCl IC₅₀ = 26.1 µM; ratio = 1.59), indicating that the free carboxylic acid is essential for CaCC interaction. Using the methyl ester alongside niflumic acid thus enables researchers to dissect CaCC-mediated effects from general smooth muscle depressant activity.

Synthetic Gateway for Niflumic Acid-Based Anticancer Libraries Targeting VEGFR and EGFR Tyrosine Kinases

Medicinal chemistry programs aiming to develop niflumic acid-derived kinase inhibitors must procure the methyl ester as the essential synthetic intermediate. The Yaseen et al. (2022) synthesis route requires esterification of niflumic acid to yield compound 1 (CAS 59361-45-4), followed by hydrazinolysis to the hydrazide, which is then diversified into carboxamides, carbothioamides, and 1,2,4-triazoles [3]. Downstream compounds from this pathway demonstrated VEGFR binding energies as low as −7.87 kcal/mol (compound 3B), EGFR binding energies as low as −7.95 kcal/mol (compound 5A), and direct kinase inhibition with cell cycle arrest and apoptosis induction in Hep G2 and A549 cancer lines (compound 4C). Pre-synthesized, high-purity methyl ester (>99%) eliminates the need for in-house esterification of niflumic acid, saving synthetic steps and ensuring batch-to-batch reproducibility.

Pharmacopeial Method Development and Forced Degradation Studies for Niflumic Acid Drug Substance

Analytical development scientists designing stability-indicating HPLC methods for niflumic acid drug substance require Impurity F as a key marker for esterification-related degradation pathways. The methyl ester can form during synthesis or storage if methanol is present under acidic conditions, or as a process impurity from incomplete hydrolysis of the ester intermediate. Its chromatographic behavior—shorter retention than niflumic acid on C18 columns due to lower LogP (3.70 vs. 4.43) —must be established using the authentic reference standard to set proper system suitability criteria, relative retention times, and resolution factors. This scenario directly supports ICH Q3A/Q3B impurity qualification and EP/USP monograph compliance [1].

Quote Request

Request a Quote for Methyl 2-[3-(trifluoromethyl)anilino]nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.